Acetaminophen glucuronide

概要

説明

These are organic compounds containing a phenolic structure attached to a glycosyl moiety . Acetaminophen glucuronide is a major metabolite of acetaminophen, a widely used analgesic and antipyretic drug. The formation of this compound is a crucial step in the detoxification and excretion of acetaminophen from the body.

作用機序

アセトアミノフェン グルクロニドの生成は、解毒プロセスです。アセトアミノフェンは、肝臓で酵素 UDP-グルクロノシルトランスフェラーゼによって代謝されます。この酵素は、ウリジン二リン酸グルクロン酸からアセトアミノフェンへのグルクロン酸の転移を触媒します。 この反応により、アセトアミノフェンの水溶性が高まり、腎臓から排泄が促進されます 。 主要な分子標的は酵素 UDP-グルクロノシルトランスフェラーゼであり、関与する経路はグルクロン酸転移経路です .

類似の化合物:

アセトアミノフェン硫酸塩: 硫酸化によって生成される、アセトアミノフェンのもう1つの主要な代謝産物。

アセトアミノフェン グルタチオン抱合体: 特に過剰摂取の場合、グルタチオンとの抱合によって生成されます.

独自性: アセトアミノフェン グルクロニドは、通常の治療条件下でのアセトアミノフェンの主要な解毒産物としての役割において独自です。アセトアミノフェン硫酸塩は、同じく主要な代謝産物ですが、アセトアミノフェン グルクロニドは、異なる酵素経路(グルクロン酸転移対硫酸化)によって生成されます。 さらに、アセトアミノフェン グルクロニドの生成は、肝臓損傷を引き起こす可能性のある N-アセチル-p-ベンゾキノンイミンなどの毒性代謝物の蓄積を防ぐための重要なステップです .

生化学分析

Biochemical Properties

Acetaminophen glucuronide is involved in biochemical reactions catalyzed by UDP-glucuronosyltransferases (UGT1A1 and 1A6) and sulfotransferases (SULT1A1, 1A3/4, and 1E1) . It interacts with these enzymes to facilitate its formation and subsequent excretion .

Cellular Effects

The formation of this compound in the liver cells plays a crucial role in detoxifying acetaminophen and preventing liver damage . It does not have the same analgesic and fever-reducing effects as the parent compound, acetaminophen .

Molecular Mechanism

The molecular mechanism of this compound involves its formation through the glucuronidation pathway. This process is catalyzed by UDP-glucuronosyltransferases (UGT1A1 and 1A6) and sulfotransferases (SULT1A1, 1A3/4, and 1E1) . The glucuronidation process makes this compound more water-soluble, facilitating its excretion in the urine .

Temporal Effects in Laboratory Settings

Its formation is a crucial step in the metabolism of acetaminophen, and it plays a significant role in the detoxification process .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. It is known that the formation of this metabolite is a crucial part of the body’s response to acetaminophen ingestion .

Metabolic Pathways

This compound is involved in the glucuronidation metabolic pathway. This pathway is catalyzed by UDP-glucuronosyltransferases (UGT1A1 and 1A6) and sulfotransferases (SULT1A1, 1A3/4, and 1E1) .

Transport and Distribution

This compound is transported and excreted by transporters in the canalicular (Mrp2 and Bcrp) and basolateral (Mrp3 and Mrp4) hepatocyte membranes .

Subcellular Localization

The subcellular localization of this compound is primarily within the liver cells, where it is formed. It is then transported to the kidneys for excretion in the urine .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of acetaminophen glucuronide involves the conjugation of acetaminophen with glucuronic acid. This reaction is catalyzed by the enzyme UDP-glucuronosyltransferase. The general reaction conditions include the presence of uridine diphosphate glucuronic acid and the enzyme UDP-glucuronosyltransferase .

Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of recombinant enzymes to catalyze the glucuronidation reaction. The process is optimized for high yield and purity, often involving the use of bioreactors and controlled reaction conditions to ensure efficient conversion of acetaminophen to its glucuronide form .

化学反応の分析

反応の種類: アセトアミノフェン グルクロニドは、主に加水分解と抱合反応を受けます。酸性または酵素的条件下で、アセトアミノフェンとグルクロン酸に再び加水分解されます。 さらに、硫酸化などのさらなる抱合反応に関与する可能性があります .

一般的な試薬および条件:

加水分解: 酸性条件または特定のヒドロラーゼ酵素。

主要な生成物:

加水分解: アセトアミノフェンとグルクロン酸。

4. 科学研究への応用

アセトアミノフェン グルクロニドは、いくつかの科学研究への応用があります。

科学的研究の応用

Acetaminophen glucuronide has several scientific research applications:

Chemistry: Used as a model compound to study glucuronidation reactions and enzyme kinetics.

Biology: Helps in understanding the metabolic pathways of acetaminophen and the role of glucuronidation in drug metabolism.

Medicine: Important in pharmacokinetic studies to evaluate the safety and efficacy of acetaminophen. .

類似化合物との比較

Acetaminophen Sulfate: Another major metabolite of acetaminophen, formed by sulfation.

Acetaminophen Glutathione Conjugate: Formed by conjugation with glutathione, particularly under conditions of overdose.

Uniqueness: Acetaminophen glucuronide is unique in its role as the primary detoxification product of acetaminophen under normal therapeutic conditions. Unlike acetaminophen sulfate, which is also a major metabolite, this compound is formed through a different enzymatic pathway (glucuronidation vs. sulfation). Additionally, the formation of this compound is a key step in preventing the accumulation of toxic metabolites, such as N-acetyl-p-benzoquinone imine, which can cause liver damage .

特性

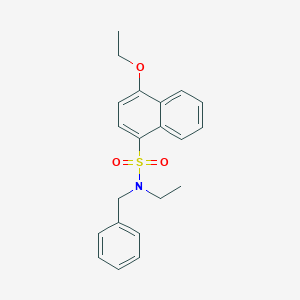

IUPAC Name |

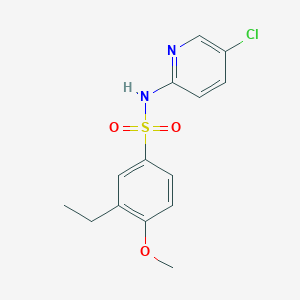

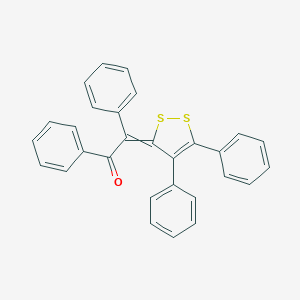

(2S,3S,4S,5R,6S)-6-(4-acetamidophenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO8/c1-6(16)15-7-2-4-8(5-3-7)22-14-11(19)9(17)10(18)12(23-14)13(20)21/h2-5,9-12,14,17-19H,1H3,(H,15,16)(H,20,21)/t9-,10-,11+,12-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPROLSVTVHAQLE-BYNIDDHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30936449 | |

| Record name | Acetaminophen glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30936449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Acetaminophen glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010316 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

16110-10-4 | |

| Record name | Acetaminophen glucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16110-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetaminophen glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016110104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetaminophen glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30936449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 16110-10-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETAMINOPHEN GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8BE7G9R76X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Acetaminophen glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010316 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is acetaminophen glucuronide formed?

A1: this compound is formed through the conjugation of acetaminophen with glucuronic acid, a process catalyzed by UDP-glucuronosyltransferases (UGTs) primarily in the liver. [, , , , , , ]

Q2: What are the primary routes of this compound elimination?

A2: this compound is primarily eliminated through biliary excretion and renal excretion. [, , , , ]

Q3: How does renal clearance of this compound compare to other acetaminophen metabolites?

A3: this compound exhibits a higher renal clearance compared to the parent drug, acetaminophen, but a lower renal clearance than acetaminophen sulfate. [, ]

Q4: Can factors like urine flow rate impact this compound's renal clearance?

A4: Research suggests a positive correlation between the renal clearances of this compound and acetaminophen sulfate, potentially linked to blood perfusion rate-dependent renal tubular secretion. []

Q5: Does age influence the formation of this compound?

A5: Studies in rats suggest that as age increases, there is a shift towards greater glucuronidation of acetaminophen, resulting in an increased formation of this compound and a corresponding decrease in acetaminophen sulfate formation. [, ]

Q6: Can dietary factors influence this compound formation?

A6: Research indicates that protein deficiency can lead to increased formation of this compound while decreasing acetaminophen sulfate formation. Conversely, obesity induced by a high-energy diet in rats showed a similar pattern, with decreased sulfate conjugation and increased glucuronidation of acetaminophen. [, ]

Q7: Do any drugs inhibit the formation of this compound?

A7: Yes, studies show that histamine H2-receptor antagonists like ranitidine and nizatidine can inhibit the formation of this compound, potentially by inhibiting UGT enzymes. [, ] This interaction can lead to increased plasma concentrations of acetaminophen. Similarly, favipiravir has been shown to inhibit acetaminophen sulfate formation in vitro and in vivo, resulting in a compensatory increase in this compound production. []

Q8: How does phenobarbital administration affect this compound disposition?

A8: Phenobarbital, a cytochrome P450 inducer, has been shown to impair the biliary excretion of this compound in rats. This effect is thought to be related to phenobarbital's inhibition of Multidrug Resistance-associated Protein 2 (Mrp2), a transporter protein involved in the biliary excretion of this compound. [, ]

Q9: Does probenecid impact acetaminophen glucuronidation?

A9: In vitro studies indicate that probenecid acts as a potent partial noncompetitive inhibitor of acetaminophen glucuronidation. This interaction may contribute to alterations in this compound hepatic disposition observed in vivo. []

Q10: Which transporter proteins are involved in the hepatobiliary transport of this compound?

A10: Multidrug Resistance-associated Protein 2 (Mrp2), located on the canalicular membrane of hepatocytes, plays a key role in the biliary excretion of this compound. [, ] Studies using Mrp2-deficient rats have demonstrated a significant decrease in this compound biliary excretion. []

Q11: What is the role of Multidrug Resistance-associated Protein 3 (Mrp3) in this compound disposition?

A11: Mrp3, primarily located on the basolateral membrane of hepatocytes, is involved in the efflux of this compound from the liver into the bloodstream. [, ] Its expression is upregulated in conditions like bile duct ligation, potentially as a compensatory mechanism to enhance the elimination of this compound when biliary excretion is impaired. []

Q12: How is this compound used to study gluconeogenesis?

A12: this compound can serve as a marker for hepatic UDP-glucose flux, which is directly related to gluconeogenesis. By administering acetaminophen alongside specific isotopic tracers, researchers can analyze the isotopic enrichment in urinary this compound to estimate the contribution of different metabolic pathways to glucose production. [, , , ]

Q13: Can this compound be used to assess hepatic zonation?

A13: Research suggests that the isotopic labeling pattern of this compound, when acetaminophen is administered with specific labeled precursors of gluconeogenesis, can differ from that of blood glucose. This discrepancy indicates heterogeneity within the hepatic glucose-6-phosphate pool and suggests that glucuronidation might be more active in perivenous hepatocytes compared to periportal hepatocytes. []

Q14: How is this compound quantified?

A14: this compound is commonly quantified using high-performance liquid chromatography (HPLC) coupled with various detection methods, including ultraviolet (UV) detection and mass spectrometry (MS). These techniques allow for sensitive and specific measurement of this compound in biological samples like plasma and urine. [, , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z)-2-hexa-2,4-diynylidene-1,6-dioxaspiro[4.4]nona-3,7-diene](/img/structure/B230767.png)

![Hydrazinecarboxamide, 2-[1-(3,4-dimethoxyphenyl)ethylidene]-](/img/structure/B230771.png)

![1-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B230795.png)

![1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]piperidine](/img/structure/B230799.png)